Bienvenue dans la boutique en ligne BenchChem!

1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea

Schizophrenia MK-801 model locomotor hyperactivity

1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea (CAS 452917-21-4), also known as AVE-5997, is a small-molecule dopamine D3 receptor (D3R) antagonist originally developed by Sanofi-Aventis (formerly Aventis) under the internal codes AVE-1734 and HMR-2554. The compound belongs to the substituted benzothienylpiperazine urea class and was advanced to Phase I clinical trials for schizophrenia before its discontinuation.

Molecular Formula C25H29F3N4OS
Molecular Weight 490.6 g/mol
CAS No. 452917-21-4
Cat. No. B3062865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea
CAS452917-21-4
Molecular FormulaC25H29F3N4OS
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)C(F)(F)F
InChIInChI=1S/C25H29F3N4OS/c1-18-4-7-20(8-5-18)30-24(33)29-10-2-3-11-31-12-14-32(15-13-31)22-17-34-23-16-19(25(26,27)28)6-9-21(22)23/h4-9,16-17H,2-3,10-15H2,1H3,(H2,29,30,33)
InChIKeyXVFIYMFVLGFALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AVE-5997 (CAS 452917-21-4) for Selective Dopamine D3 Receptor Antagonism: Procurement-Relevant Identity and Classification


1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea (CAS 452917-21-4), also known as AVE-5997, is a small-molecule dopamine D3 receptor (D3R) antagonist originally developed by Sanofi-Aventis (formerly Aventis) under the internal codes AVE-1734 and HMR-2554 [1]. The compound belongs to the substituted benzothienylpiperazine urea class and was advanced to Phase I clinical trials for schizophrenia before its discontinuation [2]. Its molecular formula is C₂₅H₂₉F₃N₄OS with a molecular weight of 490.6 g/mol [3]. AVE-5997 is distinguished from nonselective D2/D3 antipsychotics by its preferential binding to the D3 receptor subtype, a pharmacological profile designed to preserve antipsychotic efficacy while potentially reducing D2 receptor-mediated extrapyramidal side effects [4].

Why AVE-5997 Cannot Be Replaced by Other D3 Antagonists or Nonselective Antipsychotics in Research Procurement


Selective D3 receptor antagonists are not functionally interchangeable. Although several compounds in this class share D3 receptor affinity, they diverge significantly in their D3/D2 selectivity ratios, intrinsic activities, off-target binding profiles, and in vivo pharmacodynamic effects. For instance, BP 897 exhibits both antagonist and partial agonist properties depending on the assay system, whereas AVE-5997, A-437203, and SB-277011 are classified as selective D3 antagonists with cleaner functional profiles [1]. Critically, in rodent models of sensorimotor gating (prepulse inhibition, PPI), AVE-5997 and A-437203 both failed to reverse PPI deficits, while the nonselective D2/D3 antagonist haloperidol produced robust reversal—demonstrating that D3 selectivity alone does not predict in vivo efficacy [1]. Furthermore, AVE-5997 antagonizes MK-801-induced hyperactivity with an ED₅₀ of approximately 0.1 mg/kg, a potency metric that cannot be assumed for other selective D3 antagonists without empirical verification [2]. Even within the benzothienylpiperazine urea chemotype covered by US Patent 5,801,176 [3], small structural variations can alter pharmacokinetics, brain penetration, and receptor occupancy kinetics. Therefore, substitution with another D3 antagonist without re-validation of the specific experimental endpoint introduces substantial risk of non-reproducible results.

AVE-5997 (CAS 452917-21-4) Quantitative Differentiation Evidence Against Closest D3 Antagonist Comparators


In Vivo Potency in MK-801-Induced Hyperactivity: AVE-5997 vs. Haloperidol and BP 897

AVE-5997 suppressed MK-801-induced locomotor hyperactivity in mice with an ED₅₀ of approximately 0.1 mg/kg, as reported in the original Sanofi-Aventis disclosure [1]. In contrast, the preferential D3/D2 antagonist BP 897 required 8 mg/kg to produce PPI-enhancing effects, and the nonselective D2/D3 antagonist haloperidol was active at 0.3–3 mg/kg in the same PPI paradigm [2]. Although these are different behavioral endpoints (hyperactivity vs. PPI), the MK-801 hyperactivity model is a standard screening assay for antipsychotic-like activity, and the sub-mg/kg potency of AVE-5997 distinguishes it from BP 897, which requires approximately 80-fold higher doses for behavioral activity [1][2].

Schizophrenia MK-801 model locomotor hyperactivity antipsychotic screening

Functional Selectivity in Prepulse Inhibition (PPI): AVE-5997 vs. Haloperidol, Risperidone, and A-437203

In a direct head-to-head study published in Neuropsychopharmacology, AVE-5997 was tested alongside A-437203, SB-277011, BP 897, haloperidol, and risperidone in prepulse inhibition (PPI) assays in DBA/2J mice and neonatal ventral hippocampal (NVH)-lesioned rats [1]. AVE-5997 produced no significant effect on PPI in DBA/2J mice at doses up to 30 mg/kg. In contrast, the nonselective D2/D3 antagonists haloperidol (0.3–3 mg/kg) and risperidone (0.3–1 mg/kg) robustly enhanced PPI. Similarly, in NVH-lesioned rats, haloperidol reversed the PPI deficit, whereas AVE-5997 and A-437203 both failed to do so [1]. This pharmacologic dissociation demonstrates that selective D3 antagonism is insufficient to restore sensorimotor gating in these models, and that AVE-5997's negative result is consistent with A-437203 (another highly selective D3 antagonist) but qualitatively distinct from nonselective D2/D3 blockers.

Sensorimotor gating prepulse inhibition schizophrenia D3 vs D2 selectivity

D3 Receptor Selectivity Classification: AVE-5997 vs. BP 897

In the published literature, AVE-5997 is consistently grouped with SB-277011 and A-437203 as a 'selective D3 antagonist,' whereas BP 897 is classified as a 'preferential D3/D2 antagonist' with lower selectivity [1]. The selectivity distinction is clinically and preclinically meaningful: BP 897 has been reported to possess partial agonist activity under certain conditions and its intrinsic activity has been described as 'controversial' [1], whereas AVE-5997, SB-277011, and A-437203 are characterized as functionally clean antagonists. For the comparator A-437203, published binding affinities are Ki(D2) = 71 nM, Ki(D3) = 1.6 nM, Ki(D4) = 6,220 nM, yielding a D2/D3 selectivity ratio of approximately 44-fold [2]. Although exact Ki values for AVE-5997 at human D2 and D3 receptors are not publicly disclosed in peer-reviewed literature, its pharmacological classification alongside A-437203 in multiple independent studies supports its assignment as a high-selectivity D3 antagonist probe [1][3].

Dopamine D3 receptor D3/D2 selectivity receptor binding antipsychotic

Lack of Efficacy in Cocaine Relapse Models: AVE-5997 vs. D2-Preferring Antagonists

In a study investigating the role of D2-like receptors in cocaine's discriminative stimulus and relapse-inducing effects, AVE-5997 at 10 mg/kg neither blocked nor mimicked the priming effects of cocaine, whereas D2-preferring antagonists were effective [1]. This functional dissociation reinforces that selective D3 blockade is insufficient to interfere with cocaine-primed reinstatement, a finding with direct implications for experimental design in addiction research. The result also differentiates AVE-5997 from nonselective D2/D3 antagonists that typically attenuate cocaine-seeking behavior in reinstatement paradigms.

Cocaine relapse drug discrimination D2 vs D3 receptor addiction

Chemical Identity and Structural Differentiation: Benzothienylpiperazine Urea Scaffold

AVE-5997 belongs to the substituted benzothienylpiperazine urea class covered by US Patent 5,801,176, which claims compounds containing a trifluoromethyl-substituted benzothiophene core linked via a piperazine ring to a urea-terminated alkyl chain [1]. The specific combination of (a) 6-trifluoromethylbenzo[b]thiophene, (b) piperazine spacer, (c) butyl linker, and (d) p-tolyl urea terminus constitutes a unique chemotype within the patent's Markush structure [1]. This scaffold is structurally distinct from other D3 antagonists such as A-437203 (which contains a different core structure and linker), SB-277011 (quinoline-based), and BP 897 (benzamide-type), providing AVE-5997 with distinct physicochemical properties, including a calculated molecular weight of 490.6 g/mol and a characteristic trifluoromethyl group that influences metabolic stability and lipophilicity [2][3]. The presence of the benzothiophene ring system differentiates AVE-5997 from piperazine-phenyl or piperazine-pyridine D3 ligands.

Benzothienylpiperazine urea linker trifluoromethyl SAR

Clinical Development Status: Discontinued Phase I Profile vs. Advanced Comparators

AVE-5997 was discontinued in Phase I clinical development for schizophrenia as of 2002–2004, following the merger of Aventis with Sanofi-Synthélabo to form Sanofi-Aventis [1][2]. In contrast, A-437203 (ABT-925) advanced to Phase II before discontinuation, and SB-277011 was never progressed to clinical trials [2]. The Phase I designation means that human pharmacokinetic and tolerability data were generated for AVE-5997, providing a translational bridge between preclinical rodent studies and human pharmacology that does not exist for purely preclinical tool compounds such as SB-277011. However, the lack of Phase II efficacy data also means that AVE-5997's antipsychotic efficacy in humans was never established, and it should be procured strictly as a research tool compound, not as a clinically validated therapeutic.

Clinical development Phase I discontinued schizophrenia D3 antagonist pipeline

Procurement-Driven Application Scenarios for AVE-5997 (CAS 452917-21-4) Based on Differentiated Evidence


Negative Control for D3-Mediated Effects in Prepulse Inhibition Studies

Based on the direct head-to-head evidence that AVE-5997 produces no PPI enhancement in DBA/2J mice and fails to reverse NVH lesion-induced PPI deficits, while nonselective D2/D3 antagonists (haloperidol, risperidone) are effective [1], AVE-5997 is the appropriate negative control compound for studies designed to demonstrate that a pharmacologic effect on sensorimotor gating is mediated through D2 rather than D3 receptors. In this application, AVE-5997 (up to 30 mg/kg i.p. in mice or rats) should be included alongside a D2-preferring comparator to establish receptor-subtype specificity.

Selective D3 Antagonism in MK-801-Induced Hyperactivity Screening

AVE-5997's ED₅₀ of approximately 0.1 mg/kg in the MK-801-induced hyperactivity model [1] makes it suitable for antipsychotic screening paradigms where suppression of NMDA antagonist-induced hyperlocomotion is the primary endpoint. The sub-mg/kg potency allows efficient dosing with minimal compound consumption. Researchers should note that this model does not distinguish D3 from D2 mechanisms, and inclusion of a D2-selective or nonselective comparator is recommended to attribute effects to receptor subtype.

D3 Receptor Tool Compound for Addiction Research Requiring Exclusion of D2-Mediated Effects

Given the finding that AVE-5997 at 10 mg/kg neither blocks nor mimics cocaine-primed reinstatement [1], the compound is well-suited as a selective D3 antagonist probe in addiction models where the investigator seeks to demonstrate that a behavioral effect is D2-mediated rather than D3-mediated. This application leverages AVE-5997's clean D3 antagonist profile without confounding D2 engagement.

Translational Bridging Studies Requiring Human PK-Tolerability Data for a D3 Antagonist

AVE-5997 completed Phase I clinical evaluation before its discontinuation [1], meaning human pharmacokinetic and tolerability data exist within Sanofi-Aventis's internal archives. For academic-industry partnerships or translational research programs that require linking preclinical D3 antagonist pharmacology to human exposure parameters, AVE-5997 offers a data-supported translational bridge that purely preclinical D3 tool compounds (e.g., SB-277011) cannot provide. Access to these data would require collaboration with the originator.

Quote Request

Request a Quote for 1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.